Lapatinib Ditosylate

Catalog No.
S547943
CAS No.
388082-77-7
M.F
C43H42ClFN4O10S3
M. Wt
925.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapatinib Ditosylate

CAS Number

388082-77-7

Product Name

Lapatinib Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

925.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

GW 282974X, GW 572016, GW-282974X, GW-572016, GW282974X, GW572016, lapatinib, lapatinib ditosylate, N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine, Tykerb

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

As a treatment for HER2-positive breast cancer:

  • Primary application: Lapatinib is approved in combination with other therapies for the treatment of HER2-positive metastatic breast cancer (MBC) [Source: National Cancer Institute (.gov) ]. It works by blocking the activity of two proteins, human epidermal growth factor receptor 1 (HER1) and HER2, which play a role in the growth and survival of some cancer cells [Source: A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC - NCBI ].
  • Ongoing research: Scientists are investigating the efficacy of Lapatinib in different treatment settings for HER2-positive breast cancer, including:
    • As part of first-line therapy for MBC [Source: Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - PMC - NCBI ]
    • In combination with other targeted therapies or immunotherapies [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]

Exploring Lapatinib Ditosylate for other applications:

  • Neurodegenerative diseases: Recent research suggests Lapatinib might have potential benefits in managing Alzheimer's disease [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]. Studies are ongoing to understand its mechanism of action and potential therapeutic effects in this area.
  • Drug delivery systems: Researchers are exploring novel methods to improve the delivery and efficacy of Lapatinib. For example, studies investigate using nanosponge systems to enhance its water solubility and bioavailability [Source: Enhancement in the therapeutic potential of lapatinib ditosylate against breast cancer by the use of β-cyclodextrin based ternary nanosponge system - PubMed ].

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

Yellow Solid

Melting Point

240-242°C

UNII

4WK72K94MC

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (25%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyverb is indicated for the treatment of patients with breast cancer, whose tumours overexpress HER2 (ErbB2):in combination with capecitabine for patients with advanced or metastatic disease with progression following prior therapy, which must have included anthracyclines and taxanes and therapy with trastuzumab in the metastatic setting;in combination with trastuzumab for patients with hormone-receptor-negative metastatic disease that has progressed on prior trastuzumab therapy or therapies in combination with chemotherapy;in combination with an aromatase inhibitor for post-menopausal women with hormone-receptor-positive metastatic disease, not currently intended for chemotherapy. The patients in the registration study had not previously been treated with trastuzumab or an aromatase inhibitor. No data are available on the efficacy of this combination relative to trastuzumab in combination with an aromatase inhibitor in this patient population.

NCI Cancer Drugs

Drug: Lapatinibditosylate
US Brand Name(s): Tykerb
FDA Approval: Yes
Lapatinib ditosylate is approved to be used with other drugs to treat: Breast cancer that is advanced or has metastasized (spread to other parts of the body). It is used with: Capecitabine in women with HER2 positive (HER2+) breast cancer whose disease was treated with an anthracycline , a taxane , and trastuzumab.
Letrozole in postmenopausal women with HER2+ and hormone receptor–positive (HR+) breast cancer who need hormone therapy.
Lapatinib ditosylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE07

Pictograms

Health Hazard

Health Hazard

Wikipedia

Lapatinib ditosylate

Use Classification

Human drugs -> Tyverb -> EMA Drug Category
Protein kinase inhibitors -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types